molecular formula C17H12O2 B13629886 Methanone, (4-hydroxy-1-naphthalenyl)phenyl- CAS No. 24776-44-1

Methanone, (4-hydroxy-1-naphthalenyl)phenyl-

Cat. No.: B13629886
CAS No.: 24776-44-1
M. Wt: 248.27 g/mol
InChI Key: VANIRKXGZSRTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, also known as 4-hydroxy-1-naphthalenyl phenyl methanone, is an organic compound with the molecular formula C17H12O2. This compound is characterized by the presence of a methanone group attached to a phenyl ring and a naphthalenyl ring with a hydroxyl group at the 4-position. It is a derivative of benzophenone and naphthalene, and it exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (4-hydroxy-1-naphthalenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-hydroxy-1-naphthaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

4-hydroxy-1-naphthaldehyde+benzoyl chlorideAlCl3methanone, (4-hydroxy-1-naphthalenyl)phenyl-\text{4-hydroxy-1-naphthaldehyde} + \text{benzoyl chloride} \xrightarrow{\text{AlCl3}} \text{methanone, (4-hydroxy-1-naphthalenyl)phenyl-} 4-hydroxy-1-naphthaldehyde+benzoyl chlorideAlCl3​methanone, (4-hydroxy-1-naphthalenyl)phenyl-

Industrial Production Methods

In an industrial setting, the production of methanone, (4-hydroxy-1-naphthalenyl)phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and photochromic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of methanone, (4-hydroxy-1-naphthalenyl)phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the naphthalenyl ring.

    4-Hydroxybenzophenone: Similar structure but lacks the naphthalenyl ring.

    1-Naphthaldehyde: Contains the naphthalenyl ring but lacks the methanone group.

Uniqueness

Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is unique due to the presence of both the naphthalenyl and phenyl rings, which confer distinct chemical and physical properties

Properties

CAS No.

24776-44-1

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(4-hydroxynaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H12O2/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11,18H

InChI Key

VANIRKXGZSRTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.